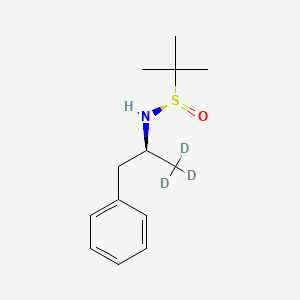
(R)-N-(tert-Butanesulfinyl) Levamfetamine-d3
Descripción
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is a chiral compound that belongs to the class of substituted amphetamines. It is a deuterated analog of Levamfetamine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can affect the compound’s pharmacokinetics and stability.
Propiedades
Fórmula molecular |
C13H21NOS |
|---|---|
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
(R)-2-methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H21NOS/c1-11(14-16(15)13(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t11-,16+/m0/s1/i1D3 |
Clave InChI |
AAJCHDUBGCOPIH-NTAFTGLPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N[S@](=O)C(C)(C)C |
SMILES canónico |
CC(CC1=CC=CC=C1)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ®-Levamfetamine and tert-butanesulfinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. The reaction temperature and time are optimized to achieve the desired product.
Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect its binding affinity and metabolic stability, leading to differences in its pharmacological effects compared to non-deuterated analogs.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Levamfetamine: The non-deuterated analog of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3.
Deuterated Amphetamines: Other deuterated analogs of amphetamines with similar structures.
Uniqueness
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


